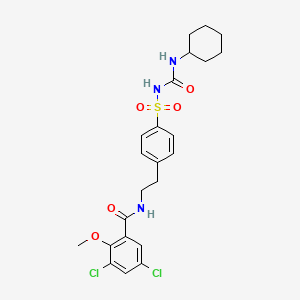

Glyburide Impurity E

Description

BenchChem offers high-quality Glyburide Impurity E suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyburide Impurity E including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVBBTSZLDSNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Glyburide Impurity E: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyburide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus.[1] As with any active pharmaceutical ingredient (API), the control of impurities is of paramount importance to ensure its safety, efficacy, and quality. This technical guide provides a comprehensive overview of Glyburide Impurity E, a known process-related impurity. We will delve into its chemical structure, plausible synthetic origins, analytical methodologies for its detection and quantification, and a discussion of its potential toxicological implications based on its structural alerts. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control and regulatory aspects of glyburide.

Chemical Identity and Physicochemical Properties of Glyburide Impurity E

Glyburide Impurity E is a dichlorinated analogue of the parent glyburide molecule. Its presence in the final drug substance is typically a result of impurities in the starting materials or side reactions during the synthesis process.

Table 1: Chemical Identifiers and Physicochemical Properties

| Parameter | Value | Source(s) |

| IUPAC Name | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | [2][3] |

| Synonyms | 3-Chloro Glyburide, Glibenclamide EP Impurity E | [2][4] |

| CAS Number | 57334-89-1 | [2][4] |

| Molecular Formula | C₂₃H₂₇Cl₂N₃O₅S | [2][3] |

| Molecular Weight | 528.45 g/mol | [4] |

| Appearance | White to off-white crystalline powder (typical) |

Unraveling the Chemical Structure

The core structure of Glyburide Impurity E is characterized by the presence of two chlorine atoms on the benzamido moiety, in contrast to the single chlorine atom in the parent glyburide molecule. This seemingly minor difference has significant implications for its physicochemical properties and potential biological activity.

Caption: 2D Chemical Structure of Glyburide Impurity E.

Plausible Synthetic Pathways and Formation Mechanisms

The formation of Glyburide Impurity E is intrinsically linked to the synthetic route of glyburide itself. The impurity can arise from the use of a dichlorinated starting material or through an over-chlorination side reaction during the synthesis of a key intermediate. The most probable pathway involves the acylation of 4-(2-aminoethyl)benzenesulfonamide with 3,5-dichlorobenzoyl chloride, followed by reaction with cyclohexyl isocyanate.

Synthesis of Key Precursors

3.1.1. Synthesis of 3,5-Dichlorobenzoyl Chloride

This key intermediate is typically synthesized from 3,5-dichlorobenzoic acid. A common laboratory and industrial method involves the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][6][7]

-

Reaction: 3,5-Dichlorobenzoic Acid + Thionyl Chloride → 3,5-Dichlorobenzoyl Chloride + SO₂ + HCl

3.1.2. Synthesis of 4-(2-Aminoethyl)benzenesulfonamide

This precursor provides the core benzenesulfonamide structure. A common synthetic route starts from β-phenethylamine, which undergoes acetylation, chlorosulfonation, amination, and subsequent hydrolysis to yield the desired product.[8][9]

Caption: Synthesis of Key Precursors for Glyburide Impurity E.

Proposed Synthesis of Glyburide Impurity E

The final steps in the formation of Glyburide Impurity E likely mirror the synthesis of glyburide, with the crucial difference being the use of the dichlorinated benzoyl chloride.

Step 1: Amide Formation The reaction between 3,5-dichlorobenzoyl chloride and 4-(2-aminoethyl)benzenesulfonamide forms the N-(2-(4-sulfamoylphenyl)ethyl)benzamide intermediate.

Step 2: Sulfonylurea Formation The intermediate from Step 1 is then reacted with cyclohexyl isocyanate to form the final sulfonylurea structure of Glyburide Impurity E.

Caption: Proposed Synthetic Workflow for Glyburide Impurity E.

Analytical Characterization and Control

The detection and quantification of Glyburide Impurity E are critical for ensuring the quality of the glyburide drug substance. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating Glyburide Impurity E from the parent drug and other related substances.

Table 2: Exemplar HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer pH 5.3) in a gradient or isocratic elution. | The organic modifier and buffer pH are optimized to achieve separation. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 230 nm or 238 nm | Glyburide and its impurities exhibit strong UV absorbance at these wavelengths.[10][11] |

| Column Temperature | 30-50 °C | Temperature control ensures reproducible retention times. |

| Injection Volume | 10-20 µL | Standard injection volumes for analytical HPLC. |

4.1.1. Experimental Protocol: HPLC Analysis of Glyburide Impurities

-

Standard Preparation: Accurately weigh and dissolve reference standards of glyburide and Glyburide Impurity E in a suitable diluent (e.g., mobile phase) to prepare stock solutions. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the glyburide drug substance or a crushed tablet sample in the diluent to achieve a known concentration.

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

-

Data Analysis: Identify the peaks corresponding to glyburide and Glyburide Impurity E based on their retention times compared to the reference standards. Quantify the impurity using an external standard method.

Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[12][13][14] Glyburide should be subjected to stress conditions such as:

-

Acidic Hydrolysis: 0.1 N HCl

-

Basic Hydrolysis: 0.1 N NaOH

-

Oxidative Degradation: 3% H₂O₂

-

Thermal Degradation: Heating at an elevated temperature

-

Photolytic Degradation: Exposure to UV light

The analytical method should be able to resolve any degradation products from the parent peak and known impurities.

Toxicological Assessment and Regulatory Considerations

The presence of impurities in a drug substance necessitates a thorough toxicological evaluation to ensure patient safety. For impurities with limited or no available toxicological data, such as Glyburide Impurity E, a combination of structural analysis and in silico predictive models is often employed, as recommended by the ICH M7 guideline on mutagenic impurities.[15][16][17]

Structural Alerts for Genotoxicity

Glyburide Impurity E contains a dichlorinated aromatic ring. Certain chlorinated aromatic compounds have been shown to exhibit genotoxic potential.[18][19][20][21][22] The presence of this structural feature raises a potential concern for mutagenicity and necessitates further evaluation.

In Silico Toxicology Prediction

In the absence of experimental data, in silico toxicology platforms can be utilized to predict the mutagenic potential of Glyburide Impurity E. These computational models use (Quantitative) Structure-Activity Relationship ((Q)SAR) algorithms to correlate chemical structures with toxicological endpoints.[15][23][24] Two complementary methodologies, one expert rule-based and one statistical-based, should be used for the assessment.

Caption: Logical Workflow for Toxicological Assessment.

Regulatory Limits

The acceptable limit for any impurity in a drug substance is determined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The limits are based on the maximum daily dose of the drug and the potential toxicity of the impurity. For impurities with potential genotoxicity, much stricter control is required.

Conclusion

A thorough understanding of the chemical structure, synthetic origin, and analytical control of impurities is fundamental to the development of safe and effective pharmaceutical products. This guide has provided a detailed examination of Glyburide Impurity E, from its molecular identity to its potential toxicological significance. By implementing robust analytical methods and adhering to regulatory guidelines for impurity control, the quality and safety of glyburide can be assured for patients with type 2 diabetes.

References

-

Glyburide Impurity E | C23H27Cl2N3O5S | CID 125358257 - PubChem. National Center for Biotechnology Information. (URL: [Link])

- Preparation method of 3,5-dichlorobenzoyl chloride - CN106336366A.

-

Synthesis of 3,5-dichlorobenzoyl chloride. PrepChem.com. (URL: [Link])

-

4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd. (URL: [Link])

-

Identification and in vitro genotoxicity assessment of forced degradation products of glimepiride and glyburide using HEK cell-based COMET assay. R Discovery. (URL: [Link])

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide - CN106336366A.

-

Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Turkish Journal of Pharmaceutical Sciences. (URL: [Link])

-

Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. International Journal of Innovative Research in Technology. (URL: [Link])

-

A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC-MS Methodology. Waters. (URL: [Link])

-

Applications of 4-(2-Aminoethyl)benzenesulfonamide in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Stability Indicating Spectrophotometric Method for the Estimation of Glimepiride in Bulk and Various Marketed Brands of Tablets. ResearchGate. (URL: [Link])

-

Effect of Acid, Base and Time on Different Brands of Glimepiride. Scientific Research Publishing. (URL: [Link])

-

Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. (URL: [Link])

-

Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. PubMed. (URL: [Link])

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. (URL: [Link])

-

Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. PubMed. (URL: [Link])

-

Assay Method Development and Validation of Glyburide Active Pharmaceutical Ingredient by Reverse Phase HPLC. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

-

Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. ResearchGate. (URL: [Link])

-

Development and validation of Glyburide In RP- HPLC. Journal of Pharmaceutical Negative Results. (URL: [Link])

-

In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes. PubMed. (URL: [Link])

-

Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. (URL: [Link])

-

In Silico Toxicology in Drug Development. Toxometris.ai. (URL: [Link])

-

In Silico Approaches in Genetic Toxicology. Optibrium. (URL: [Link])

-

Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate. (URL: [Link])

-

The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. ResearchGate. (URL: [Link])

-

Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. National Center for Biotechnology Information. (URL: [Link])

-

In silico models for genotoxicity and drug regulation. PubMed. (URL: [Link])

-

In silico methods to predict drug toxicity. ResearchGate. (URL: [Link])

-

Glyburide Impurity E. PubChem. (URL: [Link])

-

Glibenclamide - Impurity E. Pharmaffiliates. (URL: [Link])

-

Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. (URL: [Link])

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Glyburide. StatPearls - NCBI Bookshelf. (URL: [Link])

-

Synthesis Of A Glyburide Derivative And Application In A Heterogeneous Enzyme Immunoassay Using Enzymatic Cycling. Lehigh Preserve. (URL: [Link])

Sources

- 1. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]

- 3. Glyburide Impurity E | C23H27Cl2N3O5S | CID 125358257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 9. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 10. turkjps.org [turkjps.org]

- 11. ijirt.org [ijirt.org]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Acid, Base and Time on Different Brands of Glimepiride [scirp.org]

- 15. toxometris.ai [toxometris.ai]

- 16. optibrium.com [optibrium.com]

- 17. In silico models for genotoxicity and drug regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes: a structure-activity relationship (QSAR) analysis of the genotoxic and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Glyburide Impurity E

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Glyburide Drug Development

Glyburide (also known as Glibenclamide) is a potent second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated through the stimulation of insulin secretion from pancreatic β-cells. As with any active pharmaceutical ingredient (API), the purity of Glyburide is paramount to its safety and efficacy. The manufacturing process of Glyburide, a complex multi-step chemical synthesis, can inadvertently lead to the formation of process-related impurities.[1] These impurities, even in trace amounts, can potentially alter the drug's pharmacological profile, introduce toxicity, or affect its stability.[1] Therefore, rigorous identification, characterization, and control of these impurities are mandated by regulatory bodies worldwide, forming a cornerstone of modern drug development and quality control.

This in-depth technical guide focuses on a specific and critical process-related impurity of Glyburide, officially designated as Glyburide Impurity E by the European Pharmacopoeia (EP). We will delve into its chemical identity, explore its potential synthetic origins, provide a detailed analytical methodology for its detection and quantification, and discuss strategies for its control during the manufacturing process.

Part 1: Physicochemical Characterization of Glyburide Impurity E

Glyburide Impurity E is a structurally similar molecule to the parent drug, with a key difference in the aromatic substitution pattern of the benzamido moiety. This seemingly minor alteration can have significant implications for its physicochemical properties and potential biological activity.

Chemical Identity

The definitive identification of Glyburide Impurity E is established by its Chemical Abstracts Service (CAS) number and molecular formula, as recognized by major pharmacopoeias and chemical databases.

| Parameter | Value | Source(s) |

| Chemical Name | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | [2] |

| Synonyms | Glibenclamide EP Impurity E, 3-Chloro Glyburide | [2] |

| CAS Number | 57334-89-1 | [2] |

| Molecular Formula | C23H27Cl2N3O5S | [2] |

| Molecular Weight | 528.45 g/mol | [3] |

Part 2: Genesis of an Impurity: The Synthetic Pathway

Understanding the synthetic origin of Glyburide Impurity E is fundamental to developing effective control strategies. Its formation is intrinsically linked to the starting materials and reaction conditions employed in the synthesis of Glyburide. The key structural feature of Impurity E is the presence of two chlorine atoms on the benzoyl ring, in contrast to the single chlorine atom in Glyburide. This suggests the presence of a dichlorinated starting material or a side reaction involving chlorination.

The synthesis of Glyburide typically involves the condensation of a substituted benzoic acid derivative with an aminoethylbenzene sulfonamide intermediate.[4] The formation of Glyburide Impurity E is therefore likely to arise from the presence of 3,5-dichloro-2-methoxybenzoic acid as an impurity in the starting material, 5-chloro-2-methoxybenzoic acid .

Causality behind Formation: The chlorination of the benzoic acid precursor is a critical step. If the reaction conditions (e.g., stoichiometry of the chlorinating agent, temperature, reaction time) are not strictly controlled, over-chlorination can occur, leading to the formation of the undesired 3,5-dichloro-2-methoxybenzoic acid alongside the desired mono-chloro product. This contaminated starting material then carries through the subsequent condensation step, resulting in the formation of Glyburide Impurity E as a process-related impurity.

Part 3: Analytical Control - A Validated HPLC Methodology

A robust and validated analytical method is essential for the accurate detection and quantification of Glyburide Impurity E, ensuring that it is controlled within the stringent limits set by regulatory authorities. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.

Experimental Protocol: A Self-Validating System

The following protocol outlines a validated reverse-phase HPLC (RP-HPLC) method capable of separating Glyburide from its related impurities, including Impurity E.

3.1.1. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Inertsil C8 (250 x 4.6 mm, 5.0 µm) | The C8 stationary phase provides excellent resolution for moderately polar compounds like Glyburide and its impurities. The specified dimensions and particle size ensure good efficiency and peak shape. |

| Mobile Phase | Buffer (pH 5.3) : Acetonitrile (60:40 v/v) | The combination of an aqueous buffer and an organic modifier allows for the effective separation of the analytes based on their polarity. The specific pH and ratio are optimized for resolution. |

| Flow Rate | 1.8 mL/min | This flow rate provides a balance between analysis time and separation efficiency. |

| Detection | UV at 230 nm | Glyburide and its impurities contain chromophores that absorb in the UV region, making this a suitable and sensitive detection method. |

| Column Temperature | Ambient | Maintaining a consistent temperature is crucial for reproducible retention times. |

| Injection Volume | 20 µL | A standard injection volume for analytical HPLC. |

3.1.2. Preparation of Solutions

-

Buffer Preparation: Prepare a suitable buffer solution and adjust the pH to 5.3 using an appropriate acid or base.

-

Standard Solution: Accurately weigh and dissolve a known amount of Glyburide Impurity E reference standard in a suitable diluent (e.g., the mobile phase) to obtain a solution of known concentration.

-

Sample Solution: Accurately weigh and dissolve the Glyburide drug substance in the diluent to a specified concentration.

3.1.3. System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure its performance. This is achieved by injecting the standard solution multiple times and assessing parameters such as:

-

Tailing Factor: Should be close to 1 for symmetrical peaks.

-

Theoretical Plates: A measure of column efficiency.

-

Relative Standard Deviation (RSD) of Peak Areas: Should be within acceptable limits (typically ≤ 2.0%) for replicate injections.

3.1.4. Method Validation

The analytical method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is often demonstrated through forced degradation studies where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should be able to separate the main peak from all degradation products and impurities.[5]

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Accuracy: The closeness of the test results to the true value, often determined by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Part 4: Control and Mitigation Strategies

The control of Glyburide Impurity E is a multi-faceted approach that begins with the procurement of raw materials and extends through the entire manufacturing process.

-

Raw Material Control: The most effective strategy is to control the level of 3,5-dichloro-2-methoxybenzoic acid in the starting material. This can be achieved by working with qualified suppliers who have robust processes for the synthesis and purification of 5-chloro-2-methoxybenzoic acid. Incoming raw materials should be tested using a validated analytical method to ensure they meet the required purity specifications.

-

Process Optimization: The chlorination step in the synthesis of the benzoic acid derivative should be carefully optimized and controlled to minimize the formation of the dichlorinated byproduct. This includes precise control of reaction temperature, time, and the stoichiometry of the chlorinating agent.

-

Purification: If Glyburide Impurity E is formed, subsequent purification steps, such as recrystallization of the final API, can be employed to reduce its concentration to within acceptable limits. The effectiveness of these purification steps should be validated.

-

Specification Setting: Based on toxicological data and regulatory guidelines (such as ICH Q3A), a specification limit for Glyburide Impurity E in the final drug substance must be established. This limit ensures that the impurity is present at a level that is considered safe for human consumption.

Conclusion

Glyburide Impurity E is a critical process-related impurity that requires careful monitoring and control to ensure the quality, safety, and efficacy of Glyburide drug products. A thorough understanding of its chemical identity, potential synthetic origins, and a robust, validated analytical method for its quantification are essential for drug manufacturers. By implementing stringent raw material controls, optimizing manufacturing processes, and establishing appropriate specifications, the presence of Glyburide Impurity E can be effectively managed, ensuring that patients receive a safe and effective medication for the treatment of type 2 diabetes.

References

-

PubChem. Glyburide Impurity E. National Center for Biotechnology Information. [Link]

- European Pharmacopoeia. Glibenclamide Monograph.

- Sudha, T., Krishna, V., & Kumar, V. R. R. (2013). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Turkish Journal of Pharmaceutical Sciences, 10(3), 305-320.

-

Veeprho. Glyburide Glibenclamide Impurities and Related Compound. [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).

-

SynThink. Glyburide EP Impurities & USP Related Compounds. [Link]

- Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.

-

EliteSynth Laboratories. Glyburide Impurities. [Link]

-

Pharmaffiliates. Glibenclamide - Impurity E. [Link]

-

International Journal of Innovative Research and Technology. (2018). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. [Link]

- International Journal of ChemTech Research. (2016). Assay Method Development and Validation of Glyburide Active Pharmaceutical Ingredient by Reverse Phase-HPLC.

-

Pharmaffiliates. Glibenclamide-impurities. [Link]

Sources

Synonyms for Glyburide Impurity E (e.g., Glibenclamide EP Impurity E)

This guide provides a comprehensive technical overview of Glyburide Impurity E, a critical process-related impurity in the manufacturing of the antidiabetic drug Glibenclamide (also known as Glyburide). Intended for researchers, scientists, and professionals in drug development and quality control, this document delves into the nomenclature, potential formation pathways, and analytical methodologies for the precise identification and quantification of this impurity, ensuring the safety and efficacy of the final drug product.

Introduction: The Imperative of Impurity Profiling in Glibenclamide

Glibenclamide (Glyburide) is a potent second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1] Its therapeutic action relies on stimulating insulin secretion from pancreatic β-cells. As with any active pharmaceutical ingredient (API), the purity of Glibenclamide is paramount. The presence of impurities, even in trace amounts, can potentially impact the drug's safety and efficacy.[2][3] Therefore, rigorous impurity profiling is a critical aspect of the drug's lifecycle, from development to routine quality control, and is mandated by regulatory bodies worldwide.

Impurities in Glibenclamide can arise from various sources, including the synthesis process, degradation of the API, or interaction with excipients in the formulation.[2] Glyburide Impurity E is a significant process-related impurity that requires careful monitoring and control. This guide will focus specifically on this impurity, providing the necessary technical details for its effective management.

Unveiling the Identity: Synonyms and Chemical Profile of Glyburide Impurity E

Glyburide Impurity E is known by several synonyms in scientific literature and pharmacopeial references. A clear understanding of its nomenclature is essential for accurate communication and documentation in a research and regulatory context.

| Identifier | Information |

| Primary Name | Glyburide Impurity E |

| Pharmacopeial Name | Glibenclamide EP Impurity E |

| IUPAC Name | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |

| CAS Number | 57334-89-1 |

| Molecular Formula | C23H27Cl2N3O5S |

| Molecular Weight | 528.45 g/mol |

| Common Synonyms | 3-Chloro Glyburide, 1-[[4-[2-[(3,5-Dichloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-3-cyclohexylurea |

The Genesis of an Impurity: Potential Formation Pathway of Glyburide Impurity E

Understanding the potential formation pathway of Glyburide Impurity E is crucial for developing effective control strategies during the synthesis of Glibenclamide. The synthesis of Glibenclamide typically starts from 5-chloro-2-methoxybenzoic acid. A plausible route for the formation of Impurity E involves the presence of a dichlorinated analogue of this starting material, namely 3,5-dichloro-2-methoxybenzoic acid.

If 3,5-dichloro-2-methoxybenzoic acid is present as an impurity in the initial starting material or is formed as a byproduct during the synthesis, it can undergo the same reaction sequence as the primary starting material, ultimately leading to the formation of Glyburide Impurity E.

The following diagram illustrates a likely synthetic pathway for Glibenclamide and the parallel formation of Glyburide Impurity E from the dichlorinated starting material.

Caption: Proposed synthetic pathway for Glibenclamide and the parallel formation of Glyburide Impurity E.

This highlights the importance of sourcing high-purity starting materials and implementing in-process controls to minimize the formation of this impurity.

Analytical Strategies for Detection and Quantification

The accurate detection and quantification of Glyburide Impurity E are essential for ensuring the quality of Glibenclamide. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and reliable techniques for this purpose. A validated, stability-indicating method is crucial to separate the impurity from the API and other related substances.

Experimental Protocol: A Validated Stability-Indicating HPLC Method

This section outlines a detailed, step-by-step methodology for the determination of Glyburide Impurity E. This protocol is based on established principles of reversed-phase chromatography and has been demonstrated to be effective for the separation of Glibenclamide and its related compounds.[4][5][6]

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

System Suitability Requirements:

| Parameter | Acceptance Criteria |

| Tailing Factor (for Glibenclamide peak) | Not more than 2.0 |

| Theoretical Plates (for Glibenclamide peak) | Not less than 2000 |

| % RSD for replicate injections | Not more than 2.0% |

Methodology:

-

Preparation of Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Glibenclamide and Glyburide Impurity E reference standards in the diluent to obtain a known concentration.

-

Preparation of Sample Solution: Accurately weigh and dissolve the Glibenclamide sample in the diluent to obtain a solution of a specific concentration.

-

Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Data Analysis: Identify the peaks of Glibenclamide and Glyburide Impurity E based on their retention times obtained from the standard chromatogram. Calculate the amount of Impurity E in the sample using the external standard method.

Causality Behind Experimental Choices

-

Column Chemistry (C18): A C18 stationary phase is chosen for its excellent hydrophobic retention and separation capabilities for moderately polar compounds like Glibenclamide and its impurities.

-

Mobile Phase pH (3.0): Maintaining the mobile phase at an acidic pH ensures that the acidic functional groups of the analytes are in their non-ionized form, leading to better retention and peak shape on a reversed-phase column.

-

Gradient Elution: A gradient program is employed to achieve a robust separation of all related substances, which may have a wide range of polarities, within a reasonable run time.

-

Detection Wavelength (230 nm): This wavelength is selected as it provides good absorbance for both Glibenclamide and its related impurities, allowing for sensitive detection.

Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of Glyburide Impurity E in a Glibenclamide sample.

Sources

- 1. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]

- 4. turkjps.org [turkjps.org]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

Topic: Formation Mechanism of Glyburide Impurity E During Synthesis

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glyburide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes.[1] The purity of this active pharmaceutical ingredient (API) is critical to its safety and efficacy, necessitating a thorough understanding and control of impurities formed during its synthesis.[2] This guide provides an in-depth analysis of the formation mechanism of a specific process-related impurity, Glyburide Impurity E (also known as 3-Chloro Glyburide).[3][4] By examining the standard synthetic route of Glyburide, we will elucidate the origin of this impurity, tracing it back to a key starting material. This document will detail the chemical structures, the mechanistic pathway, and propose robust analytical and control strategies to mitigate its presence in the final drug substance.

Characterization of Glyburide and Impurity E

A comparative analysis of the molecular structures of Glyburide and Glyburide Impurity E is fundamental to understanding the impurity's origin. The key structural difference is the presence of an additional chlorine atom on the benzamide ring of Impurity E.[3] This seemingly minor modification points directly to a specific precursor in the synthetic chain as the source.

| Feature | Glyburide | Glyburide Impurity E |

| IUPAC Name | 5-chloro-N-(2-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-2-methoxybenzamide | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[3] |

| Synonyms | Glibenclamide | 3-Chloro Glyburide[4] |

| CAS Number | 10238-21-8[4] | 57334-89-1[3][5] |

| Molecular Formula | C₂₃H₂₈ClN₃O₅S[4] | C₂₃H₂₇Cl₂N₃O₅S[3] |

| Molecular Weight | 494.0 g/mol [4] | 528.45 g/mol [3][5] |

| Chemical Structure |

Overview of the Glyburide Synthetic Pathway

The formation of process-related impurities is intrinsically linked to the synthetic route employed. A common and efficient synthesis of Glyburide involves the condensation of a key sulfonamide intermediate, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (also known as Glyburide Impurity A) , with cyclohexyl isocyanate.[6][7] The synthesis of this crucial intermediate is a multi-step process that typically begins with 5-chlorosalicylic acid.[8]

The sequence of reactions to produce the key intermediate is as follows:

-

Esterification and Methylation: 5-chlorosalicylic acid is converted to its methyl ester, followed by methylation of the phenolic hydroxyl group to yield methyl-5-chloro-2-methoxybenzoate.[8]

-

Amidation: The resulting ester is reacted with 2-phenylethylamine to form the amide N-phenethyl-5-chloro-2-methoxybenzamide.[8]

-

Chlorosulfonation: This amide undergoes chlorosulfonation, typically using chlorosulfonic acid, to introduce a sulfonyl chloride group onto the phenyl ring of the phenethyl moiety.[6]

-

Amination: The sulfonyl chloride is then treated with ammonia to form the final sulfonamide intermediate, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.[6]

This workflow is visualized in the diagram below.

Core Mechanism: Formation of Glyburide Impurity E

The structural analysis clearly shows that Impurity E is a dichloro-analog of Glyburide. This strongly suggests that the impurity does not form as a degradation product or through an unexpected side reaction with the main intermediates. Instead, its formation is almost certainly due to the presence of a dichloro-analog of a starting material that is carried through the entire synthetic process.

The primary root cause is the presence of 3,5-dichlorosalicylic acid as an impurity in the 5-chlorosalicylic acid starting material.

The chlorination of salicylic acid to produce 5-chlorosalicylic acid is a key upstream step.[6] If this electrophilic aromatic substitution reaction is not perfectly controlled, over-chlorination can occur, leading to the formation of 3,5-dichlorosalicylic acid. Once present, this dichloro-impurity behaves almost identically to 5-chlorosalicylic acid in the subsequent reactions, leading to the parallel formation of a dichloro-impurity stream.

The mechanistic pathway for the formation of Impurity E is detailed below:

-

Contaminated Starting Material: The process begins with 5-chlorosalicylic acid that is contaminated with 3,5-dichlorosalicylic acid.

-

Propagation Through Synthesis: This dichloro-impurity is processed alongside the main reactant through the methylation, amidation, chlorosulfonation, and amination steps. This results in the formation of a dichloro-analog of the key sulfonamide intermediate: 4-[2-(3,5-dichloro-2-methoxybenzamido)ethyl]benzenesulfonamide .

-

Final Condensation: In the final step, this dichloro-sulfonamide intermediate reacts with cyclohexyl isocyanate, in the same manner as its monochloro counterpart, to yield the final product, Glyburide Impurity E .

The following diagram illustrates this parallel impurity formation pathway.

Analytical Control and Mitigation Strategies

Given that Glyburide Impurity E is a process-related impurity originating from a starting material, the most effective control strategy focuses on raw material testing and purification.

A. Starting Material Control:

-

A robust quality control (QC) method for the 5-chlorosalicylic acid starting material is paramount.

-

A validated High-Performance Liquid Chromatography (HPLC) method should be employed to quantify the levels of 3,5-dichlorosalicylic acid.

-

Strict specifications must be established for the maximum allowable limit of this dichloro-impurity in the starting material to ensure the final Glyburide API meets its purity specifications.

B. In-Process Monitoring and Final Product Testing:

-

While starting material control is the primary defense, monitoring for Impurity E in the final API is still required by regulatory bodies.

-

The standard HPLC purity method for Glyburide release testing should be validated to demonstrate it can effectively separate and quantify Glyburide Impurity E from Glyburide and other related substances.

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a representative HPLC protocol adapted from methodologies used for Glyburide and its intermediates.[9] This method should be fully validated for specificity, linearity, accuracy, and precision.

| Parameter | Condition |

| Column | Inertsil C8 (250 x 4.6 mm), 5 µm particle size |

| Mobile Phase | A mixture of Water, Acetonitrile, and Methanol (e.g., 60:15:25 v/v/v). Isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detector | UV at 230 nm |

| Injection Volume | 20 µL |

| Sample Preparation | Dissolve the Glyburide sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 0.5 mg/mL. |

Rationale for Choices:

-

C8 Column: A C8 stationary phase provides a good balance of hydrophobic retention for separating Glyburide and its structurally similar impurities without excessive run times.

-

Isocratic Elution: For known impurities where separation is achievable, an isocratic method is simpler, more robust, and more easily transferable than a gradient method.[10]

-

UV Detection: The benzamide and phenylsulfonamide chromophores in Glyburide and its impurities allow for sensitive detection using UV spectroscopy.

Conclusion

The formation of Glyburide Impurity E is a direct consequence of carrying a dichloro-impurity, 3,5-dichlorosalicylic acid, through the established synthetic pathway of Glyburide. It is not a result of a degradation pathway or an unexpected side reaction under standard processing conditions. This understanding reinforces a critical principle in pharmaceutical manufacturing: the quality of the final API is inextricably linked to the quality of its starting materials.

The most effective and logical strategy to control the level of Glyburide Impurity E in the final product is to implement stringent controls and specifications on the 5-chlorosalicylic acid raw material. By preventing the dichloro-analog from entering the manufacturing process, its propagation into the final API is effectively eliminated, ensuring the purity, safety, and quality of the Glyburide drug substance.

References

-

Veeprho. (n.d.). Glyburide Glibenclamide Impurities and Related Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125358257, Glyburide Impurity E. Retrieved from [Link]

-

He, H., & Ke, A. (2023). Glyburide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

PharmGKB. (n.d.). Glyburide. Retrieved from [Link]

-

ProQuest. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Glyburide-impurities. Retrieved from [Link]

-

FAQ. (n.d.). How to prepare 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide? Retrieved from [Link]

-

Szymański, P., Markuszewski, M.J. & Kaliszan, R. (2018). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 23(1), 145. Retrieved from [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (2024). AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. Retrieved from [Link]

-

ResearchGate. (2015). LC determination of glimepiride and its related impurities. Retrieved from [Link]

-

Abdel-Wahab, Y.H.A., et al. (2007). Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons. Biochemical Pharmacology, 73(1), 129-140. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structures of glyburide and its metabolites. M1, 4- trans.... Retrieved from [Link]

-

PatSnap Synapse. (2024). What is the mechanism of Glyburide?. Retrieved from [Link]

-

European Patent Office. (1985). Process for the preparation of a pharmacologically active sulphonylurea derivative. (EP 0149592 A2). Retrieved from [Link]

-

PubMed. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

MDPI. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(11), 13466-13478. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

- Google Patents. (n.d.). EP0149592A2 - Process for the preparation of a pharmacologically active sulphonylurea derivative.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74136, 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. Retrieved from [Link]

-

British Pharmacopoeia. (n.d.). 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide. Retrieved from [Link]

Sources

- 1. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Glyburide Impurity E | C23H27Cl2N3O5S | CID 125358257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 5. Glibenclamide EP Impurity E | 57334-89-1 [chemicea.com]

- 6. Page loading... [guidechem.com]

- 7. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 9. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Degradation and Impurity Profile of Glyburide, with a Focus on Impurity E

Abstract

This technical guide provides an in-depth analysis of the chemical stability of glyburide (glibenclamide), a second-generation sulfonylurea widely used in the management of type 2 diabetes. Understanding the degradation pathways and impurity profiles of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety, efficacy, and regulatory compliance. This document outlines the primary degradation pathways for glyburide under various stress conditions, including hydrolysis, oxidation, and photolysis, as mandated by international guidelines. We will explore the mechanisms behind the formation of key degradants, most notably the primary hydrolytic product, Glyburide Impurity A. Furthermore, this guide addresses the specific case of Glyburide Impurity E, a dichlorinated analogue. Through mechanistic analysis, we posit that Impurity E is not a product of degradation but rather a process-related impurity originating from the synthesis stage. Detailed, field-tested protocols for conducting forced degradation studies and a robust, stability-indicating HPLC method for analysis are provided. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to the rigorous quality control of pharmaceutical products.

Introduction to Glyburide and the Imperative of Impurity Profiling

Glyburide: A Cornerstone in Diabetes Management

Glyburide, also known as glibenclamide, is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs.[1] It is prescribed as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[2] The primary mechanism of action involves stimulating insulin release from pancreatic β-cells.[3][4] Glyburide achieves this by binding to the sulfonylurea receptor (SUR1), which leads to the closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent influx of calcium, triggering insulin exocytosis.[3][5]

The Critical Role of Impurity Profiling

The presence of impurities in an API, even in trace amounts, can significantly impact its safety and efficacy. Impurities can be process-related (arising from the manufacturing process) or degradation products that form during storage.[1][6] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous stress testing (forced degradation studies) to identify potential degradation products and establish the intrinsic stability of a drug substance.[7][8][9] This process is fundamental to developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the API in the presence of its impurities and degradants.[10]

Chemical Structures of Glyburide and Key Related Compounds

A precise understanding of the molecular structures of glyburide and its impurities is foundational to any discussion of its degradation.

| Compound Name | Structure | IUPAC Name | Molecular Formula | Notes |

| Glyburide (Glibenclamide) | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | C₂₃H₂₈ClN₃O₅S[11] | The active pharmaceutical ingredient. | |

| Glyburide Impurity A | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide | C₁₆H₁₇ClN₂O₄S[12][13] | A key synthetic intermediate and the primary product of acid hydrolysis. Also known as USP Related Compound A.[14][15] | |

| Glyburide Impurity E | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | C₂₃H₂₇Cl₂N₃O₅S[12][16] | A dichlorinated analogue of glyburide. Also known as 3-Chloro Glyburide.[16] |

Forced Degradation Studies: A Framework for Stability Analysis

Forced degradation studies are the cornerstone of stability testing. By subjecting the API to stress conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and elucidate degradation pathways. This data is indispensable for developing analytical methods that are truly "stability-indicating."

Causality Behind Experimental Design

The choice of stress conditions—acidic, basic, oxidative, photolytic, and thermal—is not arbitrary. These conditions are selected to mimic the potential environments a drug substance might encounter during its shelf life and to target the most common chemical degradation reactions. The goal is to achieve between 5-20% degradation of the API. This level is sufficient to produce and detect degradation products without driving the reaction so far that secondary and tertiary products obscure the primary pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study, from stress sample preparation to analysis and pathway elucidation.

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways of Glyburide

Experimental evidence indicates that glyburide is most susceptible to degradation under hydrolytic (particularly acidic) and oxidative conditions.[17]

Hydrolytic Degradation: The Primary Pathway

The sulfonylurea moiety is the most labile functional group in the glyburide molecule under acidic conditions. Acid-catalyzed hydrolysis cleaves the C-N bond between the sulfonyl group and the urea, leading to the formation of a key synthetic precursor, Glyburide Impurity A.

Mechanism: Under acidic conditions, the carbonyl oxygen of the urea is protonated, making the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water, followed by rearrangement and cleavage, breaks the sulfonylurea linkage. This yields the stable sulfonamide (Impurity A) and an unstable N-cyclohexylcarbamic acid, which further decomposes.

Caption: Proposed synthetic pathway for the formation of Impurity E.

Analytical Methodology for Impurity Detection

A validated, stability-indicating HPLC method is required to separate and quantify glyburide from its potential degradation products and process-related impurities.

Core Technique: Stability-Indicating HPLC-UV Method

Principle: The method must demonstrate specificity by resolving the main glyburide peak from all known impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the principal peak is spectrally homogeneous and free from co-eluting impurities.

Example Protocol: Reverse-Phase HPLC This protocol is a composite based on several validated methods from the literature. [17][18][19]

-

Instrumentation: HPLC system with UV/PDA detector.

-

Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent. [17][19]* Mobile Phase: A mixture of Buffer (e.g., pH 5.3 phosphate buffer) and Acetonitrile in a 60:40 v/v ratio. [17][19]* Flow Rate: 1.8 mL/min. [19]* Column Temperature: 40°C.

-

Detection Wavelength: 230 nm. [19]* Injection Volume: 20 µL.

-

Diluent: Mobile phase.

Data and Expected Results

The HPLC analysis of the stressed samples should be compared against a control (unstressed) sample.

| Compound | Expected Retention Time (Relative) | Observation in Stress Samples |

| Glyburide Impurity A | Elutes earlier than Glyburide | Significant peak in acid hydrolysis sample. |

| Glyburide | Main Peak (Reference) | Peak area decreases in stressed samples. |

| Glyburide Impurity E | Elutes later than Glyburide (due to higher hydrophobicity from extra Cl) | Peak should be present in both control and stressed samples at a similar level, confirming it is not a degradant. |

| Other Degradants | Various minor peaks | May appear in oxidative and photolytic samples. |

Structure Elucidation

For any unknown impurities detected during the study, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides molecular weight data and fragmentation patterns that are crucial for the structural elucidation of these unknown compounds. [7][20]

Conclusion

The chemical stability of glyburide is robust under thermal and photolytic conditions but shows susceptibility to degradation via hydrolysis and oxidation. The primary degradation pathway, particularly under acidic stress, is the hydrolytic cleavage of the sulfonylurea bond to form Glyburide Impurity A .

Crucially, this guide provides a scientifically reasoned argument that Glyburide Impurity E is not a degradation product but a process-related impurity that arises from a dichlorinated contaminant in the synthesis starting materials. This distinction is vital for effective quality control, as the mitigation strategies for process impurities (sourcing purer starting materials) are fundamentally different from those for degradation products (adjusting formulation or storage conditions).

The implementation of comprehensive forced degradation studies, coupled with a validated, stability-indicating HPLC method, is essential for ensuring that any pharmaceutical product containing glyburide meets the highest standards of safety, quality, and efficacy.

References

-

Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ResearchGate. [Link]

-

Glyburide Glibenclamide Impurities and Related Compound. Veeprho. [Link]

-

Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. ijptonline.com. [Link]

-

Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. National Institutes of Health (NIH). [Link]

-

Identification and in vitro genotoxicity assessment of forced degradation products of glimepiride and glyburide using HEK cell-based COMET assay. R Discovery. [Link]

-

Glyburide Impurity E. National Institutes of Health (NIH). [Link]

-

A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC-MS Methodology. waters.com. [Link]

-

FORCED DEGRADATION STUDY OF GLIMEPIRIDE BY HPTLC METHOD. wjpr.net. [Link]

-

LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Springer. [Link]

-

Effect of Acid, Base and Time on Different Brands of Glimepiride. scirp.org. [Link]

-

Glyburide. National Institutes of Health (NIH). [Link]

-

Development and Validation of Stability Indicating HPLC Method for Simultaneous Determination of Antidiabetic Drugs Metformin Hydrochloride and Glyburide in Tablets. ResearchGate. [Link]

-

Glyburide EP Impurities & USP Related Compounds. SynThink. [Link]

-

Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. ijirt.org. [Link]

-

Design and Validation of Stability Indicating Assay of Glibenclamide Using RP-HPLC Technique in Both Bulk, Pharmaceutical Formul. longdom.org. [Link]

-

Glyburide. NIST WebBook. [Link]

-

Glibenclamide EP Impurity A. SynZeal. [Link]

-

Glibenclamide-impurities. Pharmaffiliates. [Link]

-

Glyburide Impurities and Related Compound. Veeprho. [Link]

-

Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons. National Institutes of Health (NIH). [Link]

-

What is the mechanism of Glyburide?. Patsnap Synapse. [Link]

-

Glyburide USP RC A , Glyburide USP Related Compound A. Allmpus. [Link]

-

Molecular mechanisms of action of glyburide on the beta cell. National Institutes of Health (NIH). [Link]

-

The chemical structures of glyburide and its metabolites. M1, 4- trans.... ResearchGate. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Glyburide? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. waters.com [waters.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glyburide [webbook.nist.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. allmpus.com [allmpus.com]

- 14. Glibenclamide EP Impurity A | 16673-34-0 | SynZeal [synzeal.com]

- 15. store.usp.org [store.usp.org]

- 16. Glyburide Impurity E | C23H27Cl2N3O5S | CID 125358257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. turkjps.org [turkjps.org]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro Glyburide

Introduction: The Significance of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Glyburide (also known as Glibenclamide), a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic action relies on stimulating insulin secretion from pancreatic β-cells. The synthesis of Glyburide, a complex multi-step process, can lead to the formation of several process-related impurities. Among these, 3-Chloro Glyburide, identified as Glibenclamide Impurity E, is of particular interest due to its structural similarity to the parent drug and the potential to alter its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro Glyburide, offering insights for researchers, scientists, and drug development professionals involved in the quality control and formulation of Glyburide.

Chemical Identity and Structure

3-Chloro Glyburide is a chlorinated derivative of Glyburide. Its precise chemical identity is crucial for accurate analysis and understanding its behavior.

-

Systematic Name: 1-Cyclohexyl-3-(4-(2-(3,5-dichloro-2-methoxybenzamido)ethyl)phenylsulfonyl)urea[1]

-

Synonyms: Glibenclamide Impurity E, 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[2][3][4]

The key structural difference between Glyburide and 3-Chloro Glyburide lies in the benzamido moiety. Glyburide contains a 5-chloro-2-methoxybenzamido group, whereas 3-Chloro Glyburide possesses a 3,5-dichloro-2-methoxybenzamido group. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties.

Caption: Plausible synthetic pathway for the formation of 3-Chloro Glyburide.

Analytical Methodologies for Detection and Quantification

The control of impurities necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Glyburide and its impurities.

Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling

This protocol provides a general framework for the separation and quantification of 3-Chloro Glyburide in a Glyburide drug substance. Method optimization and validation are essential for specific applications.

1. Instrumentation:

-

HPLC system with a UV detector or a Diode Array Detector (DAD).

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm for simultaneous detection of Glyburide and its impurities.

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Preparation: Prepare a stock solution of 3-Chloro Glyburide reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards by diluting the stock solution to the desired concentrations.

-

Sample Preparation: Accurately weigh and dissolve the Glyburide drug substance in the chosen solvent to a known concentration.

4. Analysis and Data Interpretation:

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Identify the peaks corresponding to Glyburide and 3-Chloro Glyburide based on their retention times, which are determined by running the individual reference standards.

-

Quantify the amount of 3-Chloro Glyburide in the sample using the peak area and comparing it to the calibration curve generated from the standard solutions.

Caption: A typical workflow for the HPLC analysis of 3-Chloro Glyburide.

Implications for Drug Development and Quality Control

The presence of 3-Chloro Glyburide as an impurity in Glyburide formulations has several important implications:

-

Pharmacological Activity: Due to its structural similarity to Glyburide, 3-Chloro Glyburide may possess similar pharmacological activity, potentially affecting the overall potency of the drug product.

-

Toxicology: The additional chlorine atom could alter the metabolic profile and toxicity of the molecule. Therefore, the levels of this impurity must be strictly controlled within qualified safety limits.

-

Formulation Stability: Differences in physicochemical properties such as solubility could impact the dissolution rate and bioavailability of the drug product.

-

Regulatory Compliance: Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of impurities in drug substances and products. The presence of 3-Chloro Glyburide above the specified threshold could lead to regulatory action.

Conclusion: A Commitment to Purity and Patient Safety

The thorough characterization and control of impurities are non-negotiable aspects of modern pharmaceutical development. While 3-Chloro Glyburide is a known process-related impurity in the synthesis of Glyburide, a comprehensive understanding of its physicochemical properties is essential for ensuring the quality, safety, and efficacy of this vital antidiabetic medication. By employing robust analytical methodologies and maintaining strict control over the manufacturing process, the pharmaceutical industry can continue to provide high-quality Glyburide to patients worldwide. This guide serves as a foundational resource for scientists and researchers dedicated to this critical endeavor.

References

-

Veeprho. Glyburide 3-Chloro | CAS 57334-89-1. [Link]

- Khalil, S. A. H., Abu-Baker, M. A. Y., & Al-Shareef, A. H. (1998). HPLC determination of glibenclamide and its two impurities. Journal of Pharmacy and Pharmacology, 50(S1), 133.

-

Pharmaffiliates. Glibenclamide-impurities. [Link]

-

The Merck Index Online. Glyburide. [Link]

-

E-learning. Name GLYBURIDE Structure Systematic name 5-chloro-N-(2-{4- [(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl). [Link]

-

ResearchGate. The chemical structures of glyburide and its metabolites. [Link]

-

Analytica Chemie. Glibenclamide Imp. E (Ph. Eur.). [Link]

- Shiu, W. Y., Gobas, F. A. P. C., & Mackay, D. (1987). Physical-chemical properties of three congeneric series of chlorinated aromatic hydrocarbons. In QSAR in Environmental Toxicology—II (pp. 347-362). Springer, Dordrecht.

- Ghafourian, T., & Zandasrar, P. (2004). Novel methods for the prediction of logP, pKa, and logD. Journal of chemical information and computer sciences, 44(4), 1435-1443.

-

PubChem. Glibenclamide. [Link]

-

Lehigh Preserve. Synthesis Of A Glyburide Derivative And Application In A Heterogeneous Enzyme Immunoassay Using Enzymatic Cycling. [Link]

- Christy, J. V., & Kumar, P. V. (2014). Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. Turkish Journal of Pharmaceutical Sciences, 11(3).

-

ResearchGate. Chemical structures of glibenclamide and known, as well as predicted, degradation products. [Link]

-

Wikipedia. Chlorinated polycyclic aromatic hydrocarbon. [Link]

-

PMC. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

-

ResearchGate. Comparison of physical properties of chlorinated and fluorinated compounds. [Link]

-

PMC. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. [Link]

-

ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. [Link]

-

Semantic Scholar. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

PMC. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

-

ResearchGate. (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

-

Semantic Scholar. HPLC determination of glibenclamide and its two impurities. [Link]

-

ResearchGate. Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV. [Link]

-

Journal of Advances in Medicine and Medical Research. Physicochemical Equivalence and Validation of an HPLC Analytical Method for the Quantification of Glibenclamide and Its Sulfonamide Impurity in Prescribed Glibenclamide Tablets in Nigeria. [Link]

-

Longdom Publishing. Design and Validation of Stability Indicating Assay of Glibenclamide Using RP-HPLC Technique in Both Bulk, Pharmaceutical Formul. [Link]

-

PubMed. LC determination of glimepiride and its related impurities. [Link]

-

ResearchGate. LC determination of glimepiride and its related impurities | Request PDF. [Link]

- Google Patents.

-

IJCRT.org. AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. [Link]

-

Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

-

PMC. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study. [Link]

-

PMC. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS. [Link]

-

ResearchGate. -Structure of glyburide and its metabolites on basis of the synthesized... [Link]

-

ResearchGate. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

-

Phenomenex. Glibenclamide Impurities and Related Substances (EP Monograph 0718) by HPLC-UV (TN-1073). [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glibenclamide Imp. E (Ph. Eur.) - Analytica Chemie [analyticachemie.in]

- 4. Glibenclamide EP Impurity E | 57334-89-1 [chemicea.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. klivon.com [klivon.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

A Comprehensive Technical Guide to the Identification of Glyburide Impurity E in Bulk Drug Manufacturing

Abstract: This technical guide provides a detailed framework for the identification, characterization, and control of Glyburide Impurity E, a critical process-related impurity in the bulk manufacturing of Glyburide (also known as Glibenclamide). We will explore the chemical identity of Impurity E, elucidate its primary formation pathway, and present robust, validated analytical methodologies for its detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Glyburide active pharmaceutical ingredients (APIs) through stringent impurity control.

The Imperative of Impurity Profiling in Glyburide Synthesis

Glyburide is a potent second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action relies on stimulating insulin release from pancreatic β-cells.[3] The quality and safety of the Glyburide bulk drug are paramount, and this is directly linked to the control of impurities that may arise during its synthesis, formulation, or storage.[4] Regulatory bodies and pharmacopeias mandate strict limits on impurities, as they can impact the drug's efficacy and potentially introduce toxic effects.[5][6]

Glyburide Impurity E is a specified impurity in the European Pharmacopoeia (EP) and a critical parameter to monitor.[7] Understanding its origin and implementing precise analytical controls are fundamental components of Good Manufacturing Practices (GMP).[5]

Decoding Glyburide Impurity E

Chemical Identity and Structure

Glyburide Impurity E is structurally similar to the active Glyburide molecule, with a key difference in the aromatic ring of the benzamide moiety.

-

Systematic Name (IUPAC): 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide.[7]

-

Common Synonyms: 3-Chloro Glyburide, Glibenclamide EP Impurity E.[7]

-

Molecular Formula: C23H27Cl2N3O5S.[7]

-

Molecular Weight: 528.45 g/mol .[8]

The defining structural feature of Impurity E is the presence of two chlorine atoms on the benzamide ring (at positions 3 and 5), in contrast to the single chlorine atom (at position 5) in the Glyburide API.[7] This seemingly minor alteration can significantly impact the molecule's pharmacological and toxicological profile.

Mechanism of Formation: A Process-Related Origin

The formation of Glyburide Impurity E is intrinsically linked to the manufacturing process of Glyburide. The primary synthetic route for Glyburide involves the condensation of two key intermediates. Impurity E arises from a contaminant present in one of the starting materials.

Specifically, the synthesis of the 5-chloro-2-methoxybenzoic acid derivative, a crucial building block, can inadvertently produce a di-chlorinated analog (3,5-dichloro-2-methoxybenzoic acid). If this di-chlorinated species is not adequately removed during purification of the intermediate, it will react alongside the primary reactant in the subsequent steps, leading to the formation of Glyburide Impurity E in the final API.

The diagram below illustrates this critical step in the synthesis and the point at which the impurity is introduced.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Glibenclamide | 10238-21-8 [chemicalbook.com]

- 3. Glyburide Tablets USP [dailymed.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. toref-standards.com [toref-standards.com]

- 6. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Glyburide Impurity E | C23H27Cl2N3O5S | CID 125358257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

For Researchers, Scientists, and Drug Development Professionals

Foreword